molecular formula C7H5NO3 B1437390 4-Formylpyridine-3-carboxylic acid CAS No. 395645-41-7

4-Formylpyridine-3-carboxylic acid

Cat. No.: B1437390
CAS No.: 395645-41-7
M. Wt: 151.12 g/mol
InChI Key: IZBZXXIISIPCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formylpyridine-3-carboxylic acid is an organic compound with the molecular formula C₇H₅NO₃ It is a derivative of pyridine, featuring both a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to the pyridine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-formylpyridine-3-carboxylic acid typically involves the formylation of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced into the pyridine ring using a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride). The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: 4-Formylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in an aqueous medium under acidic conditions.

    Reduction: NaBH₄ in methanol or ethanol at room temperature.

    Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired product.

Major Products Formed:

    Oxidation: 4-Pyridine-3,4-dicarboxylic acid.

    Reduction: 4-Hydroxymethylpyridine-3-carboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formylpyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    4-Formylpyridine: Lacks the carboxylic acid group, limiting its applications in synthesis and biological studies.

    4-Hydroxymethylpyridine-3-carboxylic acid: A reduced form of 4-formylpyridine-3-carboxylic acid with different chemical properties.

Uniqueness: this compound is unique due to the presence of both formyl and carboxylic acid groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. This dual functionality allows it to participate in a broader range of reactions and interactions compared to its similar compounds.

Properties

IUPAC Name

4-formylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-4-5-1-2-8-3-6(5)7(10)11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBZXXIISIPCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654692
Record name 4-Formylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395645-41-7
Record name 4-Formylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Formylpyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Formylpyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Formylpyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Formylpyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Formylpyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Formylpyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.